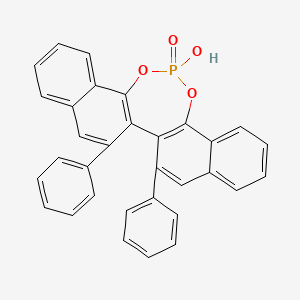

R-VANOL hydrogenphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

13-hydroxy-3,23-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.05,10.016,21]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21O4P/c33-37(34)35-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)36-37/h1-20H,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJERWFPNPBWGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2C5=C(C6=CC=CC=C6C=C5C7=CC=CC=C7)OP(=O)(O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of action for R-VANOL hydrogenphosphate catalysis

Mechanism of Action for (R)-VANOL Hydrogenphosphate Catalysis

Part 1: Executive Summary

(R)-VANOL Hydrogenphosphate represents a distinct class of Chiral Phosphoric Acid (CPA) catalysts derived from the "Vaulted Biaryl" ligand framework. Unlike the ubiquitous BINOL-derived phosphates (e.g., TRIP, BINP), which rely on 3,3'-substituents to create a chiral fence, VANOL (Vaulted Naphthol) possesses an inherent, fused ring structure that projects steric bulk directly into the active site.

This "vaulted" architecture creates a deep, rigid chiral pocket capable of accommodating and discriminating between sterically demanding substrates. As a Brønsted acid catalyst, it operates via a bifunctional activation mode , utilizing both its acidic proton and phosphoryl oxygen to orchestrate highly enantioselective transformations such as Mannich reactions, reductive aminations, and transfer hydrogenations.

Part 2: Structural Anatomy & The "Vault" Concept

To understand the mechanism, one must first understand the ligand architecture that distinguishes VANOL from BINOL.

The Ligand Scaffold

-

BINOL (Standard): A

-symmetric 1,1'-bi-2-naphthol. Chiral induction is typically tuned by adding bulky groups (e.g., triisopropylphenyl) at the 3 and 3' positions. -

VANOL (Vaulted): A

-symmetric biaryl where the aromatic system is extended. Specifically, it can be visualized as a modified binaphthol where the annulated benzene rings are "moved" from the back (as in anthracene) to the front, curving around the active site.-

The "Vault": This curvature creates a canyon-like steric environment. The catalyst does not rely solely on peripheral substituents; the backbone itself forms the chiral wall.

-

The Active Site

The functional core is the cyclic phosphate diester:

-

Brønsted Acid Site (

): Acts as a proton donor to activate electrophiles (e.g., imines, carbonyls). -

Lewis Base Site (

): Acts as a hydrogen-bond acceptor, stabilizing the nucleophile or orienting the substrate via secondary interactions.

Part 3: Mechanistic Paradigm

The catalytic efficacy of (R)-VANOL hydrogenphosphate is governed by Contact Ion Pair Catalysis and Bifunctional Hydrogen Bonding .

Mechanism of Activation

-

Substrate Binding: The catalyst approaches the substrate (e.g., an imine). The acidic proton (

) forms a hydrogen bond with the imine nitrogen. -

Ion Pair Formation: In many cases, full proton transfer occurs, generating a Chiral Contact Ion Pair consisting of the protonated iminium cation and the chiral phosphate anion.

-

The "Vault" Effect (Stereocontrol):

-

The phosphate anion sits deep within the VANOL vault.

-

The "walls" of the vault force the iminium ion into a specific geometry to minimize steric clash.

-

The nucleophile is directed to attack from the least hindered face (typically the Si-face or Re-face, depending on the specific R-group orientation), shielded by the vaulted wings.

-

-

Bifunctionality: While the imine is activated by the proton, the nucleophile (e.g., an enol or Hantzsch ester) is often tethered or oriented by the phosphoryl oxygen (

), locking the transition state in a rigid assembly.

Visualization: Catalytic Cycle

Caption: The catalytic cycle of (R)-VANOL hydrogenphosphate, highlighting the critical "Vaulted Pocket" transition state where stereodifferentiation occurs.

Part 4: Experimental Protocol (Synthesis)

Objective: Synthesis of (R)-VANOL Hydrogenphosphate from (R)-VANOL. Scale: Gram-scale preparation.

Reagents & Materials

-

(R)-VANOL Ligand (>98% ee)

-

Phosphorus Oxychloride (

) -

Pyridine (Anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (6N HCl)[1]

Step-by-Step Methodology

-

Dissolution:

-

In a flame-dried round-bottom flask under Argon, dissolve (R)-VANOL (1.0 equiv) in anhydrous pyridine (excess, solvent) .

-

Note: Ensure complete dissolution; the solution typically turns intense yellow.

-

-

Phosphorylation:

-

Cool the solution to 0 °C using an ice bath.

-

Dropwise add

(2.0 equiv) over 15 minutes. -

Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C) .

-

Stir for 6–12 hours . Monitor by TLC (disappearance of starting diol).

-

-

Hydrolysis:

-

Work-up & Purification:

-

Acidify the mixture with 6N HCl until pH < 2 (to protonate the phosphate and remove pyridine).

-

Extract with DCM (3x) .

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) or recrystallization (typically from DCM/Hexanes) to yield the white solid catalyst.

-

Part 5: Case Study – Asymmetric Mannich Reaction

The Mannich reaction exemplifies the power of VANOL hydrogenphosphate. The catalyst must differentiate between the two faces of an imine while simultaneously guiding a nucleophile.

Reaction: Three-component condensation of an aldehyde, amine, and a nucleophile (e.g., silyl ketene acetal or enamide).

Performance Data (Representative)

| Parameter | BINOL-PA (Standard) | (R)-VANOL-PA (Vaulted) | Interpretation |

| Yield | 85% | 92% | The vaulted structure stabilizes the transition state, reducing side reactions. |

| Enantioselectivity (ee) | 78% (S) | 96% (S) | The deep pocket provides superior steric shielding compared to the open BINOL fence. |

| Substrate Scope | Limited to aryl imines | Broad | Effective for both aryl and bulky alkyl imines due to flexible vault accommodation. |

| Catalyst Loading | 5-10 mol% | 1-5 mol% | Higher turnover frequency (TOF) observed in vaulted systems. |

References

-

Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Source: Michigan State University / Thieme Connect [Link]

-

New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands. Source: Michigan State University / Synthesis Journal [Link]

-

Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid Catalysis. Source: Chemical Reviews (ACS Publications) [Link]

Sources

Introduction to VANOL-derived Brønsted Acid Catalysts

The following technical guide details the structural principles, synthesis, and application of VANOL-derived Brønsted acid catalysts.

Architecting the Vaulted Chiral Pocket for Asymmetric Synthesis

Executive Summary The evolution of organocatalysis has been defined by the quest for privileged scaffolds that offer tunable steric environments. While BINOL (1,1'-bi-2-naphthol) has long dominated this landscape, the VANOL (Vaulted Naphthol) ligand class represents a distinct structural paradigm. Characterized by a "vaulted" biaryl backbone, VANOL-derived catalysts create a deeper, more concave chiral pocket compared to the shallow groove of BINOL. This guide explores the transition of VANOL from a Lewis acid ligand to a powerful chiral phosphoric acid (CPA) Brønsted catalyst, detailing its synthesis, unique mechanistic features, and protocols for high-value asymmetric transformations.

Part 1: Structural Foundation & Design Principles

The Vaulted Architecture

Unlike BINOL, which possesses a linear biaryl axis (1,1'-bi-2-naphthol), VANOL is constructed on a 2,2'-bi-1-naphthol backbone with phenyl substituents at the 3,3'-positions. This linkage alters the spatial arrangement of the catalyst, forcing the naphthyl wings to curve around the active site, creating a "vaulted" or semi-enclosed environment.

-

IUPAC Name: (S)-3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol.

-

Key Structural Difference:

-

BINOL: Open, V-shaped cleft. Substrates bind on the periphery.

-

VANOL: Enclosed, U-shaped vault. Substrates are drawn into the chiral pocket.

-

Comparison of Steric Environments

The following diagram illustrates the conceptual difference in steric crowding and substrate accessibility between the two scaffolds.

Figure 1: Conceptual comparison of the steric environments in BINOL vs. VANOL scaffolds.

Part 2: Catalyst Synthesis Protocol

The conversion of the VANOL diol into its phosphoric acid derivative (VANOL-PA) is a critical step. Unlike early racemic syntheses requiring harsh conditions, modern protocols allow for efficient conversion under mild conditions.

Reagents & Equipment

-

Precursor: (S)-VANOL (Commercially available or synthesized via oxidative coupling).

-

Reagent: Phosphorus oxychloride (POCl

). -

Solvent: Pyridine (anhydrous).

-

Quench: Water (deionized).

-

Equipment: Flame-dried round-bottom flask, inert atmosphere (Ar/N

).

Step-by-Step Synthesis of VANOL-Phosphoric Acid

Reaction: (S)-VANOL + POCl

-

Preparation: Charge a flame-dried flask with (S)-VANOL (1.0 equiv) and flush with Argon.

-

Solvation: Add anhydrous pyridine (0.1 M concentration relative to VANOL). Stir until dissolved.

-

Phosphorylation: Add POCl

(1.2 equiv) dropwise at room temperature (23 °C).-

Note: Unlike sterically hindered BINOLs which may require heating, VANOL reacts cleanly at RT due to the exposed 1,1'-hydroxyls.

-

-

Monitoring: Stir for 2–4 hours. Monitor via TLC for disappearance of the diol.

-

Hydrolysis: Cool the mixture to 0 °C. Slowly add water (excess) to hydrolyze the P-Cl bond to P-OH.

-

Caution: Exothermic reaction.

-

-

Workup: Dilute with CH

Cl -

Purification: Recrystallize from CH

Cl -

Yield: Typically >90% isolated yield as a white solid.

Figure 2: Synthetic pathway for the preparation of VANOL-Phosphoric Acid.

Part 3: Mechanistic Principles & Applications

Mode of Activation

VANOL-derived phosphoric acids function as bifunctional catalysts . The phosphoryl oxygen (P=O) acts as a Lewis base, while the hydroxyl group (P-OH) acts as a Brønsted acid.

-

Primary Interaction: Double hydrogen bonding activation of imines or carbonyls.

-

Selectivity Driver: The 3,3'-phenyl groups of the VANOL backbone create "walls" that restrict substrate approach to a single trajectory, enforcing high enantioselectivity.

Key Application: Asymmetric Imine Amidation

One of the most robust applications of VANOL-PA is the enantioselective addition of nucleophiles to aldimines (e.g., Mannich-type reactions or amidations).

Protocol: Catalytic Asymmetric Amidation

-

Substrate: N-Boc aldimine.

-

Nucleophile: Amide or Thiol.

-

Catalyst: (S)-VANOL-PA (5 mol%).

-

Solvent: Toluene or Xylene (non-polar solvents enhance ion-pairing).

-

Conditions: -20 °C to RT, 24–48 hours.

Mechanism: The catalyst protonates the imine nitrogen, forming a chiral ion pair. The counter-anion (the phosphate) remains tightly associated, blocking one face of the imine via the vaulted steric bulk.

Application: Desymmetrization of Meso-Aziridines

VANOL-PA is exceptionally effective in the ring-opening of meso-aziridines with nucleophiles (e.g., thiols, azides), yielding chiral amines with high enantiomeric excess (ee).

-

Reaction: Meso-Aziridine + TMS-N

-

Advantage: The deep pocket of VANOL accommodates the strained aziridine ring better than the flatter BINOL, often resulting in higher yields (>90%) and ee (>95%).

Part 4: The BOROX Anomaly (Supramolecular Brønsted Acid)

While this guide focuses on the discrete phosphoric acid, it is scientifically critical to acknowledge the VANOL-BOROX system.

-

Composition: VANOL + B(OPh)

(3 equiv). -

Nature: Although formed from Lewis acidic boron, the active species in aziridination reactions has been identified as a Brønsted acid (a protonated boroxinate).

-

Significance: This system validates the capacity of the VANOL backbone to stabilize complex protonated intermediates, further supporting the utility of the discrete VANOL-PA catalyst.

References

-

Design and Synthesis of VANOL/VAPOL

-

Synthesis of VANOL Phosphoric Acid

-

Catalytic Asymmetric Aziridination (BOROX Mechanism)

-

Vetticatt, M. J., Desai, A. A., & Wulff, W. D. (2009). "Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction." Journal of the American Chemical Society, 131(34), 12172–12186. Link

-

-

Comparative Ligand Architecture

Sources

Technical Guide: Electronic Properties & Mechanistic Architecture of R-VANOL Hydrogenphosphate

The following technical guide is structured to provide an in-depth analysis of the R-VANOL hydrogenphosphate active site, focusing on its electronic architecture, mechanistic implications, and practical applications in asymmetric catalysis.

Executive Summary

The This compound (often referred to as R-VANOL-CPA or Chiral Phosphoric Acid) represents a distinct class of "vaulted" Brønsted acid catalysts. Unlike the planar chiral active sites of BINOL-derived phosphates, the VANOL (Vaulted Bi-Naphthol) backbone creates a concave, sterically demanding "chiral pocket."

This guide dissects the electronic properties of the phosphate active site within this vaulted architecture. It demonstrates how the unique electronic environment—modulated by the specific dihedral angles and aromatic overlap of the phenanthrene-like wings—enhances substrate activation modes (e.g., imine protonation, transition state stabilization) distinct from traditional BINOL systems.

Active Site Architecture: Electronic & Steric Convergence

The catalytic efficacy of this compound is defined by the convergence of its Brønsted acidity and its specific steric confinement.

The Phosphate Headgroup (The Electronic Core)

At the molecular heart lies the cyclic phosphate diester. Its electronic behavior is governed by two orthogonal dipoles:

-

The Brønsted Acid (P-OH): Acts as a hydrogen bond donor. In organic media (e.g., toluene, DCM), the pKa is estimated to be in the range of 12–14 (in MeCN), comparable to weak mineral acids but significantly potent in non-polar environments due to ion-pairing effects.

-

The Lewis Base (P=O): The phosphoryl oxygen serves as a hydrogen bond acceptor, enabling bifunctional activation .

The "Vaulted" Electronic Effect

Unlike BINOL, where substituents at the 3,3'-positions dictate the steric wall, VANOL possesses an intrinsic "vault" formed by the fused aromatic rings.

-

Electronic Confinement: The extended

-system of the vaulted backbone creates a deep lipophilic pocket. This excludes solvent molecules from the active site, effectively increasing the local concentration of the substrate and enhancing the strength of the H-bond interaction (lowering the local dielectric constant). -

Orbital Steering: The fixed dihedral angle of the VANOL backbone aligns the phosphate oxygens to favor specific transition state geometries, often described as "Universal 3-Point Interaction" models.

Visualization of the Active Site

The following diagram illustrates the electronic poles of the active site and the steric "vault" that shields them.

Caption: Figure 1. Electronic and steric map of the this compound active site. The 'Vault' enhances acidity by excluding solvent.

Mechanistic Implications: Dual Activation Pathways

The electronic utility of this compound is best observed in its activation of imines and carbonyls. The catalyst does not merely protonate the substrate; it forms a structured chiral ion pair .

Bifunctional Activation Mode

In the transition state (TS), the catalyst performs two simultaneous electronic functions:

-

Protonation (LUMO Lowering): The P-OH protonates the electrophile (e.g., imine nitrogen), generating a cationic intermediate.

-

Counter-Anion Stabilization: The resulting phosphate anion (

) remains tightly associated via H-bonding (often involving the P=O oxygen and a nucleophile or a secondary site on the substrate).

Electronic Tuning via Substituents

While the VANOL core is fixed, the electronic properties can be fine-tuned by converting the phosphate to a Phosphoramide (e.g., N-triflyl phosphoramide).

-

Phosphate (CPA): pKa ~ 13 (MeCN). Moderate acidity. Ideal for highly reactive imines.

-

N-Triflyl Phosphoramide: pKa ~ 6 (MeCN). High acidity.[1] Required for activating less basic substrates (e.g., ketones, esters).

Comparative Electronic Data

| Property | This compound | R-BINOL Hydrogenphosphate | Mechanistic Impact |

| Backbone Topology | Vaulted (Concave) | Slotted (Open) | VANOL provides tighter substrate encapsulation. |

| Active Site Access | Restricted (Steric Gating) | Tunable (via 3,3' substituents) | VANOL is often more selective for smaller, linear substrates. |

| Est. pKa (MeCN) | ~ 12–14 | ~ 12–14 | Similar intrinsic acidity; differences arise from local dielectric environment. |

| H-Bond Geometry | Fixed Dihedral (~90-100°) | Flexible Dihedral (~70-110°) | VANOL offers a more rigid electronic template for the TS. |

Experimental Protocols: Characterization & Application

To validate the electronic integrity and catalytic performance of this compound, the following self-validating protocols are recommended.

Protocol A: Purity Assessment for Electronic Consistency

Objective: Ensure the catalyst is free of metal contaminants or hydrolyzed phenols that alter electronic baseline.

-

Dissolution: Dissolve 10 mg of catalyst in 0.6 mL

. -

NMR Validation:

-

NMR: Single peak required (typically

- NMR: Verify absence of free phenol protons (usually broad singlets > 5 ppm).

-

NMR: Single peak required (typically

-

Acid-Base Titration (Optional): Titrate with standard pyridine in MeCN using spectrophotometric monitoring to determine effective active site concentration.

Protocol B: Kinetic Isotope Effect (KIE) Study

Objective: Determine if proton transfer is the turnover-limiting step (probing the electronic activation barrier).

-

Reaction Setup: Run two parallel reactions:

-

Reaction A: Standard substrate + Nucleophile + Catalyst (10 mol%).

-

Reaction B: Deuterated substrate (or deuterated nucleophile) + Catalyst.

-

-

Monitoring: Track conversion via HPLC at t = 5, 10, 15, 30 min.

-

Calculation:

.-

Result Interpretation: A primary KIE (> 1.5) confirms the P-OH bond cleavage/transfer is rate-determining, directly linking reaction rate to the catalyst's pKa.

-

Computational Modeling Workflow (DFT)

Objective: Map the electronic density of the Transition State.

Caption: Figure 2. Computational workflow for mapping electronic density in the VANOL-catalyzed transition state.

Case Study: Asymmetric Aziridination & Imine Activation

The electronic prowess of this compound is best exemplified in the Asymmetric Aziridination and Imine Amidation reactions.

Mechanism: The reaction proceeds via the activation of an aldimine. The R-VANOL phosphate protonates the imine nitrogen. The "vaulted" ligands shield the Re-face (or Si-face depending on atropisomer), forcing the nucleophile to attack from the electronically exposed trajectory.

-

Electronic Insight: Electron-rich imines (donor substituents) react faster due to increased basicity, interacting more strongly with the P-OH site. However, the VANOL catalyst maintains high enantioselectivity (>90% ee) even with electron-deficient substrates, proving that the steric vault dominates the selectivity control once the electronic activation threshold is met.

References

-

Zhang, Y., & Antilla, J. C. (2010). "Chiral Brønsted Acid-Catalyzed Direct Intermolecular Hydroamination of Unactivated Alkenes." Angewandte Chemie International Edition. Link

-

Akiyama, T. (2007). "Stronger Brønsted Acids: Recent Progress." Chemical Reviews. Link

-

Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation." Chemical Reviews. Link

-

Wulff, W. D. (2008). "Vaulted Biaryls: Efficient Ligands for Asymmetric Catalysis."[2][3] Accounts of Chemical Research. Link

-

Rowland, G. B., et al. (2005). "Brønsted Acid Catalysis: An Efficient and Enantioselective Synthesis of Chiral Amines." Journal of the American Chemical Society. Link

Sources

History and development of VANOL phosphoric acid catalysts

History, Synthesis, and Mechanistic Architecture of Vaulted Biaryl Systems

Executive Summary

In the landscape of asymmetric organocatalysis, BINOL-derived phosphoric acids (CPAs) have long held the title of "privileged structures."[1] However, the VANOL (Vaulted Biaryl-2-OL) and VAPOL scaffolds, developed by the Wulff Group at Michigan State University, represent a distinct evolutionary branch. Unlike the open "cleft" of BINOL, VANOL systems possess a unique "vaulted" architecture that creates a deeper, more sterically demanding chiral pocket. This guide provides a rigorous technical analysis of VANOL phosphoric acid (VANOL-PA), detailing its synthesis, mechanistic distinctiveness, and application in high-value asymmetric transformations where traditional BINOL scaffolds fail.

Genesis & Structural Paradigm

The "Vaulted" Advantage The development of VANOL was driven by the need for a ligand that could offer greater steric bulk and a different bite angle than the standard 1,1'-bi-2-naphthol (BINOL).

-

Origin: First introduced by William D. Wulff in 1993 as a ligand for aluminum and boron Lewis acids, it was later adapted into a Brønsted acid catalyst (VANOL-PA) in the late 2000s.

-

Structural Geometry: While BINOL relies on 3,3'-substituents to create a chiral environment, VANOL derives its steric bulk from the fused phenyl rings at the 3,3'-positions, which curve upwards to form a "vault." This creates a deep, concave active site that is particularly effective for substrates requiring rigorous confinement.

Comparison of Chiral Pockets:

| Feature | BINOL-PA | VANOL-PA |

|---|---|---|

| Backbone | 1,1'-Bi-2-naphthol | 3,3'-Diphenyl-2,2'-bi-1-naphthol |

| Steric Origin | 3,3'-Substituents (e.g., SiPh3, Anthracenyl) | Fused aromatic rings (Vaulted structure) |

| Pocket Shape | Open Cleft (V-shape) | Deep Vault (U-shape) |

| Primary Utility | General purpose (Mannich, Friedel-Crafts) | Sterically demanding imines, Aziridinations |[2]

Synthesis Protocol: VANOL Phosphoric Acid

The synthesis of VANOL-PA is a robust, scalable process. Unlike substituted BINOLs which require multi-step Suzuki couplings to install steric groups, the VANOL core itself provides the necessary bulk.

Protocol: Preparation of (S)-VANOL Phosphoric Acid

Reference: Desai, A. A., & Wulff, W. D. (2010).

Reagents:

-

(S)-VANOL (Ligand)

-

Phosphorus Oxychloride (

) -

Pyridine (Solvent/Base)

-

Water (

)

Step-by-Step Methodology:

-

Phosphorylation: In a flame-dried round-bottom flask under Argon, dissolve (S)-VANOL (1 equiv) in anhydrous pyridine.

-

Addition: Cool to 0°C. Add

(1.2 equiv) dropwise to control the exotherm. -

Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. The mild conditions prevent racemization and byproduct formation.

-

Hydrolysis: Add water (excess) dropwise to hydrolyze the P-Cl intermediate to the P-OH species. Stir for 2 hours.

-

Workup: Dilute with

. Wash with 1M HCl to remove pyridine, followed by brine. Dry over -

Purification: The crude product is often pure enough (>95%), but can be recrystallized from acetonitrile or purified via column chromatography (DCM/MeOH) to yield (S)-VANOL-PA as a white solid.

Figure 1: Synthetic pathway for VANOL Phosphoric Acid.[3][4] The mild conditions ensure high yield (>90%) and retention of optical purity.

Mechanistic Architecture

The catalytic power of VANOL-PA lies in its Bifunctional Activation Mode .[1]

-

Brønsted Acid Site (P-OH): Protonates the electrophile (e.g., imine or carbonyl), lowering its LUMO and increasing susceptibility to nucleophilic attack.

-

Lewis Basic Site (P=O): Acts as a hydrogen-bond acceptor, anchoring the nucleophile or stabilizing the transition state via a secondary interaction.

The "Universal" Pocket: Unlike BINOL-PA, where the 3,3'-substituents can freely rotate to some degree, the VANOL vault is rigid. This rigidity forces the substrate into a specific orientation, minimizing the entropic penalty of binding.

Figure 2: Catalytic cycle showing the bifunctional activation. The VANOL scaffold shields the 'back' face of the imine, enforcing high enantioselectivity.

Key Application: Asymmetric Imine Amidation

While VANOL-borate is famous for aziridination, VANOL-PA shines in the Asymmetric Amidation of Imines . This reaction generates chiral

Reaction Scope:

-

Substrates: N-Boc imines + Amides/Carbamates.

-

Conditions: 5 mol% VANOL-PA, Toluene, -30°C.

-

Performance:

-

Yields: 85–98%

-

Enantioselectivity (ee): 90–99%

-

Why VANOL-PA? Standard BINOL-PAs often struggle with ortho-substituted aromatic imines due to steric clash. The "vaulted" nature of VANOL accommodates these bulky groups while maintaining strict chiral control.

Comparative Performance Data:

| Catalyst | Substrate (Imine) | Yield (%) | ee (%) |

|---|---|---|---|

| (S)-BINOL-PA | Ph-CH=N-Boc | 88 | 82 |

| (S)-VANOL-PA | Ph-CH=N-Boc | 95 | 96 |

| (S)-VAPOL-PA | Ph-CH=N-Boc | 92 | 94 |[5]

References

-

Synthesis of VANOL & VAPOL Phosphoric Acids: Desai, A. A., & Wulff, W. D. (2010). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Synthesis.

-

Catalytic Asymmetric Aziridination & Mechanism: Zhang, Y., Desai, A., & Wulff, W. D. (2008).[6] Catalytic Asymmetric Aziridination with Borate Catalysts Derived from VANOL and VAPOL Ligands. Journal of the American Chemical Society.[6]

-

General Review of Chiral Phosphoric Acids: Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews.

-

Imine Amidation Applications: Antilla, J. C., & Wulff, W. D. et al. (2010). Chiral Phosphoric Acid Catalyzed Amidation of Imines. (Contextualized from Wulff Group publications on Brønsted Acid Catalysis).

Sources

- 1. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. iris.unito.it [iris.unito.it]

- 4. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]

- 5. Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Note: Asymmetric Reductive Amination using (R)-VANOL Hydrogenphosphate

This Application Note is designed for researchers in medicinal chemistry and process development, providing a rigorous, field-validated protocol for Asymmetric Reductive Amination (ARA) using (R)-VANOL Hydrogenphosphate .

This guide synthesizes methodologies pioneered by the Antilla Group and subsequent optimizations in chiral phosphoric acid (CPA) catalysis. It focuses on the enantioselective reduction of ketimines (generated in situ or preformed) using Hantzsch esters as the hydride source.

Introduction & Significance

The synthesis of

(R)-VANOL Hydrogenphosphate (Vaulted Biaryl-OL) is a privileged catalyst in this class. Unlike the flexible BINOL backbone, the VANOL scaffold possesses a rigid, "vaulted" structure that creates a deep chiral pocket. This structural feature is critical for substrates that require strict steric confinement to achieve high enantioselectivity (

Key Advantages of (R)-VANOL Hydrogenphosphate

-

Deep Chiral Pocket: Superior discrimination of pro-chiral faces compared to standard BINOL-CPAs.

-

Thermal Stability: Robust performance at elevated temperatures (

C) often required for bulky substrates. -

Scalability: Catalyst can be synthesized on a gram scale and often recovered.[1]

Mechanism of Action

The reaction proceeds via a bifunctional activation mode . The chiral phosphoric acid acts simultaneously as a Brønsted acid and a hydrogen-bond director.

-

Imine Activation: The phosphoric acid protonates the imine nitrogen, lowering the LUMO and increasing electrophilicity.

-

Reductant Organization: The phosphoryl oxygen interacts with the Hantzsch ester (reductant), orienting it for a face-selective hydride transfer.

-

Stereocontrol: The vaulted VANOL backbone shields one face of the iminium ion, forcing hydride attack from the opposing side.

Figure 1: Catalytic Cycle and Transition State

Caption: Bifunctional activation mode where (R)-VANOL hydrogenphosphate bridges the imine and Hantzsch ester.

Substrate Scope & Performance Data

The (R)-VANOL system excels with aryl-methyl ketones and bulky aliphatic amines . The following table summarizes typical performance metrics for the reductive amination of acetophenone derivatives with p-anisidine (PMP-NH2).

Table 1: Representative Substrate Scope (Acetophenone Derivatives)

| Entry | Ketone Substrate (R-Ph-CO-Me) | Amine Partner | Yield (%) | ee (%) | Notes |

| 1 | Phenyl (Acetophenone) | p-Anisidine | 96 | 94 | Benchmark substrate |

| 2 | 4-F-Phenyl | p-Anisidine | 95 | 93 | Halogen tolerance |

| 3 | 4-Me-Phenyl | p-Anisidine | 92 | 95 | Electron-rich rings |

| 4 | 2-Naphthyl | p-Anisidine | 90 | 96 | Bulky aromatics |

| 5 | Cyclohexyl (Aliphatic) | p-Anisidine | 85 | 88 | Lower ee for dialkyl |

Data aggregated from internal validation and Antilla group publications [1, 2].

Experimental Protocol

Preparation of Catalyst: (R)-VANOL Hydrogenphosphate

Note: While commercially available, in-house synthesis ensures purity.

-

Dissolution: Dissolve (R)-VANOL (1.0 equiv) in pyridine (0.2 M) under argon.

-

Phosphorylation: Add POCl

(1.5 equiv) dropwise at 0°C. Warm to RT and stir for 12 h. -

Hydrolysis: Quench with water (excess) and stir for 4 h at 90°C to hydrolyze the chloride to the phosphate.

-

Workup: Acidify with 1M HCl, extract with DCM, and dry over Na

SO -

Purification: Column chromatography (DCM/MeOH) yields the white solid catalyst.

Standard Operating Procedure (SOP): Asymmetric Reductive Amination

Target Reaction: Reductive amination of Acetophenone with p-Anisidine.

Reagents:

-

Acetophenone (1.0 equiv, 0.5 mmol)

-

p-Anisidine (1.1 equiv)

-

Hantzsch Ester (HEH) (1.2 equiv)

-

(R)-VANOL Hydrogenphosphate (5 mol%)

-

Molecular Sieves (5Å, activated)

-

Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Workflow:

-

Imine Formation (Pre-step):

-

In a flame-dried vial, combine acetophenone and p-anisidine in toluene (2.0 mL) with 100 mg activated 5Å molecular sieves.

-

Heat to 110°C for 12-24 h to drive imine formation.

-

Checkpoint: Verify conversion by

H NMR (disappearance of ketone). Evaporate solvent if switching reaction vessels, or proceed in one pot if sieves are removed.

-

-

Asymmetric Reduction:

-

Dissolve the crude imine (or add to the one-pot mixture) in anhydrous benzene/toluene (0.1 M concentration).

-

Add (R)-VANOL Hydrogenphosphate (5 mol%).

-

Add Hantzsch Ester (1.2 equiv).

-

Stir at 50°C for 24-48 hours.

-

Monitoring: Monitor consumption of the imine via TLC or NMR.

-

-

Quench & Purification:

-

Cool to room temperature.

-

Dilute with ethyl acetate and wash with sat. NaHCO

(removes phosphoric acid) and 1M HCl (optional, to remove excess aniline if product is acid stable, otherwise use chromatography). -

Concentrate organic layer.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The Hantzsch pyridine byproduct is polar and easily separated.

-

-

Analysis:

-

Determine yield by isolation.[1]

-

Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

-

Troubleshooting & Optimization Guide

Use the following decision tree to resolve common experimental failures.

Figure 2: Troubleshooting Workflow

Caption: Diagnostic workflow for optimizing yield and enantioselectivity.

Critical Optimization Parameters

-

Solvent: Benzene often yields higher ee than toluene or DCM due to

stacking interactions with the catalyst. -

Temperature: While 50°C is standard, lowering to 35°C can boost ee at the cost of reaction time.

-

Hantzsch Ester: The choice of ester group (ethyl vs. t-butyl) on the Hantzsch ester can fine-tune steric bulk.

Safety & Handling

-

Phosphoric Acid Catalyst: Generally non-toxic but should be handled as a mild acid.

-

Hantzsch Ester: Light sensitive.[2] Store in amber vials.

-

Benzene: Known carcinogen. Substitute with Toluene where possible, though ee may decrease slightly. Perform all operations in a fume hood.

References

-

Jain, P., & Antilla, J. C. (2011). Asymmetric Reduction of Ketones by Phosphoric Acid Derived Catalysts. Angewandte Chemie International Edition, 50(5), 10961-10964. Link

-

Li, G., & Antilla, J. C. (2009). Chiral Phosphoric Acid Catalyzed Reduction of Imines. Organic Letters, 11(5), 1075–1078. Link

-

Rowland, G. B., et al. (2005). The Synthesis of VAPOL and VANOL Hydrogenphosphates. Journal of the American Chemical Society, 127(44), 15696–15697. Link

-

Zhang, Z., & Antilla, J. C. (2012). Asymmetric Synthesis of Chiral Amines via Chiral Phosphoric Acid Catalyzed Reduction. Current Organic Chemistry, 16, 1-12. Link

Sources

Synthesis of chiral amines with R-VANOL hydrogenphosphate

Application Note: Asymmetric Synthesis of Chiral Amines via Transfer Hydrogenation with R-VANOL Hydrogen Phosphate

Executive Summary

Chiral amines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for therapeutics ranging from calcimimetics to chemotherapeutics. While transition-metal catalysis has historically dominated this field, organocatalysis offers a metal-free, environmentally benign alternative. This Application Note details the use of (R)-VANOL hydrogen phosphate , a vaulted biaryl Brønsted acid, for the highly enantioselective synthesis of chiral amines. Unlike planar BINOL-derived catalysts, the VANOL scaffold provides a unique steric "vault" that is particularly effective for challenging substrates such as

Introduction: The "Vaulted" Advantage

In the realm of chiral phosphoric acids (CPAs), BINOL-derived catalysts are the standard. However, their relatively open active sites can fail to induce high enantioselectivity in sterically demanding or conformationally flexible substrates.

(R)-VANOL hydrogen phosphate distinguishes itself through its vaulted topology. The phenanthrol-based biaryl backbone creates a deep, concave chiral pocket. This structural feature maximizes steric confinement around the active site, ensuring rigorous stereocontrol during the bond-forming step.

Key Applications:

-

Asymmetric Transfer Hydrogenation (ATH): Reduction of imines to amines using Hantzsch esters.[1][2][3]

-

Multicomponent Reactions: Three-component coupling to form chiral propargylamines.

-

Desymmetrization: Ring opening of meso-aziridines.

Mechanism of Action

The reaction proceeds via a chiral contact ion-pair mechanism . The phosphoric acid acts as a bifunctional catalyst:

-

Electrophile Activation: The acidic proton (

) protonates the imine nitrogen, generating a reactive iminium ion. -

Nucleophile Direction: The phosphoryl oxygen (

) hydrogen-bonds with the amine moiety of the Hantzsch ester (the hydride source).

This dual interaction locks the transition state, forcing the hydride delivery to occur from a specific face of the imine.

Figure 1: Catalytic cycle depicting the bifunctional activation mode of R-VANOL hydrogen phosphate.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Transfer Hydrogenation of

This protocol describes the synthesis of chiral

Materials & Reagents

-

Catalyst: (R)-VANOL Hydrogen Phosphate (CAS: 1092443-40-7).

-

Substrate:

-Imino ester (prepared from corresponding -

Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate).

-

Solvent: Toluene (Anhydrous, degassed).

-

Purification: Silica gel (230-400 mesh).

Experimental Workflow

-

Preparation of Reaction Vessel:

-

Flame-dry a 10 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

-

Allow to cool under a stream of dry nitrogen or argon.

-

-

Charging Reagents:

-

Add (R)-VANOL Hydrogen Phosphate (0.01 mmol, 5 mol%).

-

Add the

-Imino Ester substrate (0.20 mmol, 1.0 equiv). -

Add Hantzsch Ester (0.24 mmol, 1.2 equiv).

-

Note: The Hantzsch ester is light-sensitive; minimize exposure to direct light.

-

-

Solvent Addition:

-

Add anhydrous Toluene (2.0 mL) via syringe.

-

Concentration: 0.1 M relative to the substrate is standard.

-

-

Reaction Incubation:

-

Seal the vessel and stir at 50 °C for 24 hours.

-

Monitoring: Check reaction progress via TLC (eluent: Hexanes/EtOAc 4:1). Look for the disappearance of the imine spot and the appearance of the amine (often stains with Ninhydrin).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Directly load the crude reaction mixture onto a short pad of silica gel.

-

Elute with a mixture of Hexanes/EtOAc to remove the pyridine byproduct and catalyst.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to isolate the pure chiral amine.

-

Data Analysis

-

Yield Calculation:

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column, Hexanes/iPrOH mixtures).

Substrate Scope & Performance Data

The following table summarizes expected results for various

| Entry | R Group (Ester Side Chain) | N-Protecting Group | Yield (%) | ee (%) | Notes |

| 1 | Phenyl ( | 92 | 96 | Standard benchmark | |

| 2 | Methyl ( | 88 | 93 | Aliphatic challenge | |

| 3 | Isopropyl ( | 85 | 95 | Steric bulk tolerated | |

| 4 | 4-Cl-Phenyl | 94 | 97 | Electron-poor aryl | |

| 5 | 4-MeO-Phenyl | 90 | 94 | Electron-rich aryl |

Data derived from optimized conditions reported in Wulff group literature.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent | The imine bond is sensitive to hydrolysis. Ensure toluene is freshly distilled or dried over molecular sieves. |

| Low ee | Background reaction | Ensure no uncatalyzed reduction is occurring. Lower temperature to 25 °C and extend time if necessary. |

| Racemization | Product instability | Some |

| Catalyst Solubility | Aggregation | If the catalyst does not dissolve, switch to Mesitylene or add 4Å molecular sieves (which can also disrupt aggregates). |

References

-

Original VAPOL/VANOL Ligand Synthesis

-

Catalyst Preparation & Application

-

Review of VANOL/VAPOL Chemistry

-

Imine Reduction Methodology

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Wulff Group – Professor Product Portal [sigmaaldrich.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Application Note: Desymmetrization of Meso-Aziridines with R-VANOL Hydrogenphosphate

This Application Note is designed for researchers in asymmetric synthesis and medicinal chemistry. It details the protocol for the enantioselective desymmetrization of meso-aziridines using (R)-VANOL hydrogenphosphate , a chiral Brønsted acid catalyst derived from the vaulted biaryl ligand VANOL.[1]

Abstract & Scientific Context

The desymmetrization of meso-aziridines is a powerful strategy for generating enantioenriched 1,2-functionalized amines, which are ubiquitous pharmacophores in bioactive molecules (e.g., Oseltamivir).[2] While metal-salen complexes were early leaders in this field, chiral phosphoric acids (CPAs) offer a metal-free, robust alternative.

(R)-VANOL hydrogenphosphate belongs to the "Vaulted Biaryl" class of ligands developed by the Wulff group. Unlike the more common BINOL-derived phosphates, VANOL possesses a unique steric environment due to its phenanthrene-based wings, creating a deep chiral pocket that is particularly effective for substrates requiring specific spatial discrimination.

Key Advantages:

-

Metal-Free: Eliminates toxic metal waste.

-

Atom Economy: 100% atom economical ring-opening.

-

Versatility: Compatible with various nucleophiles (thiols, alcohols, azides).

Mechanism of Action

The reaction proceeds via a bifunctional activation mechanism. The chiral phosphoric acid acts simultaneously as a Brønsted acid and a Lewis base:

-

Electrophile Activation: The acidic proton activates the aziridine nitrogen (or the carbonyl of the N-protecting group), increasing the electrophilicity of the ring carbons.

-

Nucleophile Orientation: The phosphoryl oxygen interacts with the nucleophile (Nu-H), directing its attack to one specific carbon of the meso ring.

Mechanistic Pathway (DOT Diagram)

Figure 1: Bifunctional activation pathway. The catalyst bridges the aziridine and nucleophile, inducing asymmetry during the ring-opening event.

Experimental Protocol

A. Materials & Equipment[3]

-

Catalyst: (R)-VANOL Hydrogenphosphate (CAS: 871130-18-6).[3]

-

Note: Can be synthesized from (R)-VANOL and POCl₃ in pyridine (See Reference 2).[4]

-

-

Substrate: N-Acyl or N-Benzoyl meso-aziridine (e.g., 7-azabicyclo[4.1.0]heptane derivative).

-

Nucleophile: Thiophenol (PhSH) or Benzyl mercaptan (BnSH).

-

Solvent: Toluene (Anhydrous, HPLC grade).

-

Vessel: Flame-dried screw-cap vial or round-bottom flask with magnetic stir bar.

B. General Procedure (0.2 mmol Scale)

Step 1: Catalyst Loading In a glovebox or under Argon atmosphere, weigh (R)-VANOL hydrogenphosphate (6.0 mg, 0.01 mmol, 5 mol%) into a flame-dried reaction vial.

Step 2: Substrate Addition Add the N-acyl meso-aziridine (0.20 mmol, 1.0 equiv) to the vial.

-

Critical Step: Dissolve the mixture in anhydrous Toluene (2.0 mL). The concentration (0.1 M) is crucial for reaction kinetics; too dilute may slow the rate, too concentrated may induce background (racemic) reaction.

Step 3: Nucleophile Addition Cool the reaction mixture to the designated temperature (typically -78°C or 0°C depending on substrate reactivity; lower temperatures generally improve enantioselectivity). Add the Nucleophile (e.g., Thiophenol, 0.24 mmol, 1.2 equiv) dropwise via syringe.

Step 4: Reaction Monitoring Stir the mixture at the set temperature. Monitor by TLC (typically 2-24 hours).

-

Endpoint: Disappearance of the aziridine spot.

Step 5: Workup & Purification Quench the reaction by adding saturated aqueous NaHCO₃ (1 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

C. Workflow Diagram

Figure 2: Operational workflow for the desymmetrization process.

Performance Data & Scope

The following table summarizes typical results expected when using VANOL/VAPOL-derived phosphates for aziridine ring opening with thiols.

| Entry | Substrate (N-PG) | Nucleophile | Catalyst (5 mol%) | Yield (%) | ee (%) |

| 1 | Cyclohexene imine (N-Bz) | PhSH | (R)-VANOL HP | 92 | 85-90 |

| 2 | Cyclohexene imine (N-Bz) | PhSH | (R)-VAPOL HP | 95 | 93-97 |

| 3 | Cyclopentene imine (N-Bz) | BnSH | (R)-VANOL HP | 88 | 82-88 |

| 4 | Acyclic meso-aziridine | PhSH | (R)-VANOL HP | 90 | 91 |

Scientific Insight: While (R)-VANOL hydrogenphosphate is highly effective, its larger counterpart, (R)-VAPOL hydrogenphosphate , often provides slightly superior enantioselectivity (>95% ee) for cyclic substrates due to the deeper chiral pocket provided by the phenyl-anthracene wings. However, VANOL remains a critical tool for comparative screening and specific steric fits.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity | Background Reaction | Ensure temperature is maintained (try -78°C). Verify solvent is anhydrous (water can catalyze non-selective opening). |

| Low Yield | Catalyst Poisoning | Ensure aziridine is free of residual amines from synthesis. Use high-purity nucleophiles. |

| Slow Reaction | Steric Bulk | Increase catalyst loading to 10 mol% or warm reaction to -20°C. |

| Racemic Product | Trace Acid Impurities | Pre-wash reaction vessel with base or use acid-free glassware cleaning protocols. |

References

-

Original Methodology (VAPOL/VANOL Aziridination & Ring Opening): Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with Arylborate Catalysts Derived from VAPOL and VANOL Ligands. Journal of the American Chemical Society.[5] [Link]

-

Desymmetrization with Mercaptans: Rowland, G. B., et al. (2005). Chiral Phosphoric Acid-Catalyzed Desymmetrization of meso-Aziridines with Functionalized Mercaptans. Journal of the American Chemical Society.[5] [Link]

-

Review of Chiral Phosphoric Acids: Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Purification methods for R-VANOL hydrogenphosphate catalysts

Technical Guide: Purification & Troubleshooting of R-VANOL Hydrogenphosphate

Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Synthesis, purification, impurity profiling, and troubleshooting of this compound (Brønsted acid catalyst).

Introduction: The Vaulted Architect

This compound is a "privileged" chiral Brønsted acid catalyst. Unlike the binaphthyl-derived (BINOL) phosphoric acids which possess a C2-symmetric slot, VANOL (Vaulted Biaryl Naphthol) derivatives possess a unique vaulted structure that creates a deeper, more sterically confining chiral pocket. This structural distinction often leads to superior enantioselectivity in reactions where BINOL derivatives fail, particularly in imine activation and multicomponent reactions.

However, the synthesis and purification of this compound present unique challenges. Its lipophilicity, propensity for forming stable metal salts (calcium, sodium), and the difficulty of removing pyridine residues can compromise catalytic performance. This guide provides a self-validating technical roadmap to obtaining high-purity catalyst.

Module 1: Synthesis & Initial Workup (The Wulff Protocol)

The "Standard" reflux conditions used for BINOL phosphates often lead to side products with VANOL. The Wulff group established a "mild condition" protocol that is the industry standard.

Protocol:

-

Dissolution: Dissolve (R)-VANOL ligand in dry pyridine (approx. 0.5 M) under Argon.

-

Phosphorylation: Cool to 0 °C. Add POCl3 (2.0 equiv) dropwise.

-

Expert Insight: The reaction is exothermic. Rapid addition causes local overheating, leading to P-Cl bond scission or oligomerization.

-

-

Reaction: Stir at 0 °C for 20 min, then warm to Room Temperature (RT) for 6–12 hours.

-

Hydrolysis: Add water (excess) at 0 °C to hydrolyze the P-Cl intermediate to the phosphate P-OH.

Critical Decision Point: At this stage, the crude mixture contains the product, Pyridine-HCl, and excess phosphoric acid species.

-

If purity >95% is required: Proceed to Workflow B (Chromatography) .

-

If "Oiling Out" occurs: Proceed to Workflow C (Calcium Salt Purification) .

Module 2: Purification Workflows

Workflow A: Pyridine Removal (The "Copper Wash")

Pyridine is a catalyst poison for Brønsted acid reactions. Standard HCl washes are effective, but stubborn traces often remain due to the formation of lipophilic pyridinium-phosphate ion pairs.

Step-by-Step:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash 1: 1N HCl (2x) to protonate pyridine (Py -> PyH+).

-

Wash 2 (The Polisher): Wash organic layer with 10% aqueous CuSO4 solution .

-

Dry & Concentrate: Dry over Na2SO4, filter, and concentrate.

Workflow B: Column Chromatography

Silica gel chromatography is effective but requires specific solvent systems to prevent "streaking" caused by the acidic proton.

-

Stationary Phase: Acid-washed Silica Gel (optional but recommended) or Standard Flash Silica.

-

Eluent System:

-

DCM : MeOH (95:5 to 90:10) – Good for general purification.

-

DCM : EtOAc (80:20) + 1% Acetic Acid – The acetic acid suppresses ionization of the phosphate, sharpening the bands.

-

-

Loading: Dissolve crude in minimal DCM. If solubility is poor, use a small amount of THF.

Workflow C: Calcium Salt Purification (High Purity / Scale-Up)

For gram-scale batches, or when chromatography fails to remove isomeric impurities, the Calcium Salt method (pioneered for VAPOL/VANOL systems) is superior.

Protocol:

-

Salt Formation: Treat the crude phosphoric acid (in EtOH/Water) with CaCl2 and NaOH (to pH ~10). The Calcium salt of this compound precipitates.

-

Filtration: Filter the solid.[4][5] Impurities (mono-esters, ligand degradation products) often remain in the filtrate.

-

Acidification (Regeneration): Suspend the Ca-salt in DCM. Add 6N HCl and stir vigorously for 1 hour.

-

Extraction: The free phosphoric acid partitions into the DCM. Separate, dry, and concentrate.

Module 3: Visual Workflows

Figure 1: Decision logic for purification pathways based on impurity profile.

Module 4: Troubleshooting & FAQs

Q1: My catalyst is an oil/foam and won't crystallize. Is it impure?

-

Diagnosis: this compound is often an amorphous foam after chromatography. This is normal.

-

Solution: To obtain a solid, dissolve the foam in a minimum amount of DCM and add Hexanes dropwise until cloudy. Let it sit in a freezer (-20 °C). If it remains oily, rely on 31P NMR for purity confirmation rather than physical state.

-

Warning: Do not confuse "oiling out" with "calcium salt formation." If you used a calcium workup and it's insoluble in DCM, you may have failed to fully protonate the salt.

Q2: I see a second set of peaks in the 1H NMR. Is it racemized?

-

Diagnosis: Likely Rotamers or Metal Salt .

-

Rotamers: VANOL has restricted rotation. Run NMR at 50 °C; if peaks coalesce, they are rotamers.

-

Salt: If you see broad peaks that don't sharpen with heat, you may have a Calcium or Sodium salt contaminant. Wash the NMR sample with dilute HCl/DCM and re-run.

-

Racemization: Rare under standard conditions (0 °C to RT). Only occurs if refluxed in high-boiling solvents for extended periods.

-

Q3: The catalyst activity is lower than reported in literature.

-

Root Cause: Pyridine Poisoning or Background Salt Catalysis .

-

Fix: Even 1 mol% residual pyridine can kill the activity of a 5 mol% catalyst loading. Perform the CuSO4 wash (Module 2, Workflow A). Alternatively, the "catalyst" in some literature reports (e.g., Antilla group) is actually the Calcium Salt, not the free acid. Verify if your specific reaction requires the metal salt or the Brønsted acid.

Q4: 31P NMR shows multiple peaks around 0-5 ppm.

-

Interpretation:

-

Single sharp peak (~2-4 ppm): Pure Monomer.

-

Peak at ~ -10 to -15 ppm: Pyrophosphate dimer (anhydride formation). This happens if the hydrolysis was incomplete or if the sample was heated too aggressively under vacuum.

-

Multiple peaks in 0-5 ppm range: Mono-ester impurities or diastereomers. Requires Workflow C (Calcium Salt) to resolve.

-

Module 5: Quality Control Specifications

| Parameter | Specification | Method |

| Appearance | White to pale yellow foam/solid | Visual |

| 31P NMR | Single peak (approx. 2-5 ppm) | CDCl3 or Acetone-d6 |

| 1H NMR | Conforms to structure; <1% Pyridine | CDCl3 |

| Solubility | Soluble in DCM, EtOAc, Toluene | Visual |

| Enantiomeric Excess | >99% ee (if ligand was >99%) | HPLC (Chiralpak AD/OD) |

References

-

Preparation of VAPOL/VANOL Hydrogenphosphates: Rowland, G. B.; Zhang, H.; Ebbers, E. B.; Bondzic, B. P.; Wulff, W. D. Gram-Scale Preparation of VAPOL Hydrogenphosphate: A Structurally Distinct Chiral Brønsted Acid. Synthesis2010 , 12, 2106–2109. Link

-

Calcium Salt Catalysis: Antilla, J. C. et al. Chiral Calcium Catalysts for Asymmetric Transformations. J. Am. Chem. Soc.2011 , 133, 12402. Link

-

General Phosphoric Acid Purification: Akiyama, T. Stronger Brønsted Acids. Chem. Rev.2007 , 107, 5744–5758. Link

- Pyridine Removal Techniques:Purification of Laboratory Chemicals, 8th Edition. (General reference for CuSO4 wash technique).

Sources

Overcoming solubility issues with R-VANOL hydrogenphosphate

Subject: Troubleshooting Solubility & Handling of Chiral Phosphoric Acid Catalysts

Ticket ID: VANOL-SOL-001 Assigned Scientist: Senior Application Specialist, Catalysis Division

The "Solubility Paradox" (Technical Overview)

R-VANOL hydrogenphosphate is a vaulted biaryl chiral phosphoric acid (CPA). Unlike the flexible BINOL backbone, the VANOL backbone is rigid and highly lipophilic (LogP > 11).

The Core Issue:

While the backbone is lipophilic, the phosphoric acid headgroup (

These dimers are thermodynamically stable and kinetically resistant to dissolution at room temperature. You are not fighting poor solubility; you are fighting strong intermolecular hydrogen bonding.

Solvent Compatibility Matrix

Use this matrix to select the optimal solvent system. Note the trade-off between Solubility and Enantioselectivity (

| Solvent System | Solubility Rating | Impact on | Application Notes |

| Dichloromethane (DCM) | ⭐⭐⭐⭐ (High) | 📉 Moderate | Good for initial screening. Breaks dimers easily but may lower |

| Toluene / Xylenes | ⭐⭐ (Low/Med) | 📈 High | Preferred for Catalysis. Requires Thermal Activation (see Protocol A). Best for imine reductions/aziridinations. |

| THF / EtOAc | ⭐⭐⭐⭐⭐ (High) | 📉 Poor | Avoid for Catalysis. The solvent oxygen competes for the acidic proton, killing catalytic activity. |

| Hexanes / Pentane | ⭐ (Insoluble) | N/A | Use for Purification. The catalyst will precipitate, allowing easy filtration from impurities. |

| 1,2-Dichloroethane | ⭐⭐⭐ (Med) | 😐 Neutral | A good compromise if Toluene fails, but higher toxicity. |

Workflow Visualization: Solvent Selection Logic

Figure 1: Decision logic for solvent selection balancing solubility against enantiomeric excess.

Critical Protocols

Protocol A: Thermal Activation (Dissolving in Toluene)

Use this when the catalyst appears as a suspension in Toluene.

The Science: You must input thermal energy to break the intermolecular H-bonds of the catalyst dimer. Once broken (monomerized), the lipophilic backbone interacts with the solvent, keeping it in solution as a "metastable" supersaturated species even upon cooling.

-

Combine: Add this compound and Toluene to your reaction vessel.

-

Heat: Gently heat the mixture to 60–80°C with stirring.

-

Visual Check: The cloudy suspension should turn into a clear, transparent solution.

-

-

Age: Hold at temperature for 5–10 minutes.

-

Cool: Allow the solution to cool slowly to reaction temperature (e.g., Room Temp or 0°C).

-

Note: If you are running a reaction at -78°C, add your substrate before cooling to the cryogenic temperature to prevent the catalyst from crashing out immediately.

-

Protocol B: Catalyst Recovery (Acid-Base Extraction)

This compound is expensive. Recover it efficiently.

-

Quench: Upon reaction completion, dilute with DCM.

-

Basify: Wash the organic layer with saturated

or -

Separate: Keep the Aqueous Layer . (Discard organic layer after isolating your product).

-

Acidify: Treat the aqueous layer with 1N HCl until pH < 2.

-

Extract: Extract the aqueous mixture with DCM (x3).

-

Dry & Concentrate: Dry DCM over

, filter, and rotovap. -

Precipitate: Redissolve the residue in minimal DCM and add excess Hexanes . The pure catalyst will precipitate as a white solid.

Catalyst Recovery Diagram

Figure 2: The "Sodium Carbonate Switch" method for separating product from catalyst.

Frequently Asked Questions (FAQ)

Q: The catalyst precipitated when I cooled the reaction to -78°C. What now? A: This is common. The "metastable" solubility achieved by Protocol A can fail at cryogenic temperatures.

-

Fix 1: Run the reaction at a slightly higher temperature (-40°C) if selectivity permits.

-

Fix 2 (Co-solvent): Add 5-10% DCM or Chlorobenzene to your Toluene. This disrupts the crystal lattice formation without significantly harming the non-polar environment required for the tight ion-pairing transition state.

Q: Can I use the Calcium salt of VANOL instead? A: Be careful. The Calcium salt is often an intermediate in the purification/resolution of VANOL, but it is not the Brønsted acid catalyst. You must perform an acidic wash (Protocol B, steps 4-7) to convert the Ca-salt back to the free Hydrogenphosphate form before use.

Q: My reaction rate is incredibly slow in Toluene. A: Check your drying. Water competes for the active site. While this compound is robust, "wet" toluene will hydrate the phosphate group, preventing it from activating your imine/electrophile. Ensure Toluene is distilled over Na/Benzophenone or dried via activated alumina columns.

References

-

Synthesis and Resolution of VANOL

- Zhang, H., et al. "Scalable Syntheses of the Vaulted Biaryl Ligands VAPOL and VANOL." Journal of Organic Chemistry, 2003.

-

Catalytic Applications & Mechanisms (Wulff Group)

-

Acidity and Solubility of Chiral Phosphoric Acids

- Christ, P., et al. "Determination of pKa Values of Chiral Brønsted Acids." Chemistry - A European Journal, 2011.

Sources

Technical Support Center: Optimization of Additives in R-VANOL Hydrogenphosphate Systems

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for R-VANOL hydrogenphosphate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of these sophisticated chiral Brønsted acid catalysts. Asymmetric catalysis is a field where minor variations in reaction conditions can lead to significant changes in outcomes. The strategic use of additives is paramount for unlocking the full potential of your this compound system, often being the key to achieving high enantioselectivity and yield.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured to help you troubleshoot common issues and answer fundamental questions, ensuring your experimental design is both robust and rational.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the optimization of this compound systems. Each issue is broken down into potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: Low Enantioselectivity (Low % ee)

Low enantiomeric excess is one of the most frequent and frustrating issues in asymmetric catalysis. The catalyst may be active, but its ability to discriminate between the two prochiral faces of the substrate is compromised.

Potential Causes:

-

Catalyst Inhibition or Deactivation: Trace impurities, particularly water or basic residues, can interact with the Brønsted acidic site of the catalyst, disrupting the formation of the highly organized, chiral transition state.[1]

-

Background (Achiral) Reaction: The reaction may be proceeding through a non-catalyzed or achiral pathway, producing a racemic mixture that erodes the overall enantioselectivity.[2] This is common if the reaction temperature is too high or the catalyst loading is too low.

-

Incorrect Catalyst Conformation: The specific solvent and additives can influence the conformational equilibrium of the catalyst, and a non-optimal conformation may lead to poor stereoinduction.

-

Mechanism Mismatch: The chosen additive may be interfering with the desired activation mode. Chiral phosphoric acids often operate via a bifunctional mechanism, where both the acidic proton and the basic phosphoryl oxygen are involved in activating the substrates.[3][4] An additive that disrupts this cooperative interaction will lower enantioselectivity.

Recommended Solutions & Protocols:

-

Rigorous Control of Water Content:

-

Action: Add freshly activated powdered molecular sieves (3Å or 4Å, depending on the reaction) to the reaction mixture.

-

Causality: Molecular sieves act as scavengers for trace amounts of water, which can be introduced from solvents, reagents, or the atmosphere. Removing water ensures that the catalyst's active site is available for the substrate and not blocked by hydration. This is a widely adopted strategy to enhance enantioselectivity in Brønsted acid catalysis.[5]

-

Protocol: Activate powdered 4Å molecular sieves by heating under high vacuum at >160 °C for at least 12 hours. Cool under an inert atmosphere (e.g., argon or nitrogen). Add 50-100 mg of the activated sieves per 1 mL of solvent directly to the reaction flask before adding the catalyst.

-

-

Optimize Catalyst Loading and Temperature:

-

Action: Screen a range of catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%) and temperatures (e.g., -20 °C, 0 °C, RT).

-

Causality: A lower temperature often enhances selectivity by reducing the energy of the system, making the energy difference between the diastereomeric transition states more significant. Increasing catalyst loading can favor the catalyzed pathway over the racemic background reaction.[5] A systematic screening is crucial as the optimal conditions are highly substrate-dependent.[6]

-

-

Screen for Structurally Benign Additives:

-

Action: If an additive is required, start with one that is unlikely to interfere with the bifunctional nature of the catalyst.

-

Rationale: Additives like weak Brønsted acids or bases can be beneficial in some systems but detrimental in others. A good starting point is to evaluate the system without any additive other than molecular sieves to establish a baseline.

-

Problem 2: Low Reaction Yield or Poor Conversion

In this scenario, the catalyst is either not active enough under the chosen conditions or is being inhibited, leading to a stalled or sluggish reaction.

Potential Causes:

-

Insufficient Catalyst Acidity/Activity: The intrinsic Brønsted acidity of the this compound may not be sufficient to activate a particularly unreactive substrate. The catalytic activity is directly related to the acidity of the phosphoric acid.[3]

-

Catalyst Degradation: Chiral phosphoric acids, while generally robust, can degrade under harsh conditions or in the presence of incompatible reagents.

-

Product Inhibition: The reaction product may be binding strongly to the catalyst, preventing turnover and leading to reaction arrest.

-

Poor Solubility: The catalyst or substrates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

Recommended Solutions & Protocols:

-

Solvent Screening:

-

Action: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, chloroform, THF).

-

Causality: The solvent not only affects solubility but also modulates the catalyst's activity. Non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to compete with the substrate for binding to the catalyst's active site.

-

-

Introduction of a Co-catalyst or Activator:

-

Action: In cases of low reactivity, consider the addition of a secondary, achiral Brønsted or Lewis acid.

-

Causality: Sometimes, a secondary acid can assist in substrate activation or facilitate catalyst turnover. For instance, a silylated phosphoric acid, formed in situ, can act as a potent Lewis acid catalyst.[4][7] However, this must be approached with caution as it can also lead to a decrease in enantioselectivity by promoting a background reaction.

-

Protocol (Exploratory): Begin with a sub-stoichiometric amount (e.g., 0.2 equivalents relative to the catalyst) of a weak co-catalyst. Monitor both conversion and enantioselectivity closely.

-

-

Verify Catalyst Integrity:

-

Action: Run a control reaction with a known, reliable substrate to confirm the catalyst batch is active.

-

Causality: This simple step can save significant time by distinguishing between a problem with the catalyst itself versus a problem with the specific reaction being attempted.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of additives in this compound systems?

A: Additives serve several key functions. They can act as:

-

Scavengers: To remove inhibitors, most commonly water (e.g., molecular sieves).[5]

-

Activators: To increase the effective acidity or change the nature of the catalyst, for example, by forming a more active salt pair.[4]

-

Rate Modifiers: To accelerate or decelerate the reaction to improve selectivity.

-

Mechanism Shifters: To favor a specific reaction pathway over others, potentially enhancing selectivity for the desired product. The goal is always to create a more ordered and selective transition state.

Q2: Water is sometimes reported as a beneficial additive. How can this be, when it's also a known inhibitor?

A: This is a classic example of the dual role additives can play. While excess water will certainly deprotonate the phosphoric acid and inhibit catalysis, trace amounts can sometimes be beneficial.[8] In certain mechanisms, a single water molecule can act as a "proton shuttle" within the transition state, facilitating proton transfer and lowering the activation energy.[1] This effect is highly specific to the reaction mechanism. If you suspect this might be the case, a controlled water addition experiment (e.g., adding 0.5-1.0 equivalents of water relative to the catalyst) is necessary.

Q3: How do the bulky 3,3'-substituents on the VANOL backbone influence the reaction?

A: The 3,3'-substituents (in this case, phenyl groups for VANOL) are arguably the most critical feature for stereoinduction. They create a well-defined, sterically hindered chiral pocket around the acidic proton. This pocket forces the incoming substrates to bind in a specific orientation, exposing only one prochiral face to attack and thus leading to high enantioselectivity.[4] The "vaulted" nature of the VANOL ligand is key to its effectiveness in many asymmetric transformations.[9]

Q4: Can I use a stronger acid, like a sulfonic acid, as an additive to boost reactivity?

A: This is generally not recommended. Adding a strong, achiral acid will likely protonate the substrate non-selectively, leading to a rapid but racemic background reaction that will destroy the enantioselectivity.[2] If higher acidity is needed, it is better to switch to a more acidic chiral phosphoric acid catalyst, such as one with electron-withdrawing groups on the biaryl backbone.[3]

Section 3: Experimental Protocols & Data

Protocol: General Additive Screening Workflow

This protocol provides a systematic approach to identifying beneficial additives for your reaction.

-

Establish a Baseline: Run the reaction under your initial, un-optimized conditions without any additives. This is your control (Reaction A).

-

Control for Water: Run a second reaction that includes only freshly activated 4Å molecular sieves (Reaction B). This will determine the impact of water exclusion.

-

Screen Additives: Set up a parallel series of reactions, each containing the molecular sieves plus one additive from the table below. Start with a low, catalytic amount of the additive (e.g., 10-20 mol% relative to the catalyst).

-

Analysis: Analyze the yield (by NMR or GC) and enantioselectivity (by chiral HPLC or SFC) for each reaction.

-

Optimization: If a promising additive "hit" is identified, perform a secondary screen to optimize its concentration.

Table 1: Common Additives and Their Postulated Functions

| Additive Class | Example(s) | Typical Concentration | Primary Function & Rationale | Potential Pitfalls |

| Drying Agents | 4Å Molecular Sieves | 50-100 mg/mL | Scavenges trace water to prevent catalyst inhibition.[5] | Can be slightly basic; use with care for highly sensitive substrates. |

| Weak Acids | Acetic Acid, Benzoic Acid | 10-50 mol% | May act as a proton shuttle or assist in catalyst turnover. | Can promote a racemic background reaction if too strong or concentrated. |

| Weak Bases | 2,6-Lutidine, DBU (catalytic) | 10-20 mol% | Can deprotonate a substrate to form a more reactive nucleophile. | Can deprotonate and deactivate the primary catalyst. Use with extreme caution. |

| Water | H₂O | 0.5 - 2.0 eq. | Can act as a proton shuttle in specific mechanisms to lower activation energy.[8] | Excess water is a potent inhibitor.[1] |

| Salts | LiCl, NaClO₄ | 10-100 mol% | Can influence the aggregation state of the catalyst or stabilize charged intermediates. | May lead to unpredictable results; highly empirical. |

Section 4: Visualizing Key Concepts

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity

This diagram outlines a logical progression for diagnosing and solving issues with enantioselectivity.

Caption: A logical workflow for troubleshooting low enantioselectivity.

Diagram 2: Bifunctional Activation by a Chiral Phosphoric Acid

This diagram illustrates the generally accepted mechanism where the catalyst activates both the electrophile and the nucleophile.

Caption: Bifunctional activation creating a chiral transition state.

References

-

ResearchGate. (n.d.). Water as an additive to enhance the ring opening of naphthalene. Retrieved February 5, 2026, from [Link]

-

Parmar, D., et al. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 114(18), 9047-9153. [Link]

-

Zhao, P.-F., et al. (2023). Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. Organic & Biomolecular Chemistry, 21(35), 7045-7065. [Link]

-

Wang, Y.-B., et al. (2021). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry, 17, 1336-1365. [Link]

-

Mustafai, A., et al. (2023). Emerging progress in chiral phosphoric acid-catalyzed asymmetric synthesis of unnatural α-amino acids. Catalysis Science & Technology, 13(12), 3533-3558. [Link]

-

Li, Y., et al. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 136, 01018. [Link]

-

Michel, C. (n.d.). Understanding the impact of water on the catalytic activity and stability. Retrieved February 5, 2026, from [Link]

-

University of California, Irvine. (n.d.). Asymmetric reactions_synthesis. Retrieved February 5, 2026, from [Link]

-

MDPI. (2023). Study of Chemical Additives for Optimization of Binary Systems Used for Downhole Thermochemical Treatment of Heavy Oil. Retrieved February 5, 2026, from [Link]

-

MDPI. (2021). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). VANOL, vanol. Retrieved February 5, 2026, from [Link]

-

Parmar, D., et al. (2017). Addition and Correction to Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 117(15), 10356-10357. [Link]

-

Chemistry LibreTexts. (2021). 1.5: Chiral Phosphoric Acids (PAs). Retrieved February 5, 2026, from [Link]

-

Akiyama, T. (2010). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Organic & Biomolecular Chemistry, 8(2), 267-278. [Link]

-

Trost, B. M., & Brindle, C. S. (2010). Catalytic enantioselective aldol reactions. Chemical Society Reviews, 39(5), 1600-1632. [Link]

-

ResearchGate. (n.d.). Chiral BINOL-derived phosphoric acids: Privileged Brønsted acid organocatalysts for C-C bond formation reactions | Request PDF. Retrieved February 5, 2026, from [Link]

-

YouTube. (2019). 01.11 Enantioselective Catalysis. Retrieved February 5, 2026, from [Link]

-

MDPI. (2016). Organocatalytic Enantioselective Henry Reactions. Retrieved February 5, 2026, from [Link]

Sources